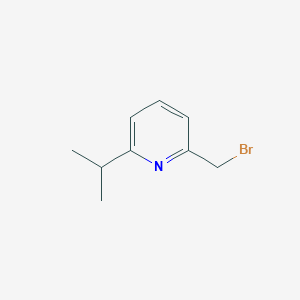
2-(Bromométhyl)-6-(propan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-(propan-2-yl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group at the second position and an isopropyl group at the sixth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
2-(Bromomethyl)-6-(propan-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to modify biomolecules for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also used in the development of diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(propan-2-yl)pyridine typically involves the bromination of 2-methyl-6-(propan-2-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mechanism involves the formation of a bromonium ion intermediate, which subsequently reacts with the pyridine ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-6-(propan-2-yl)pyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines such as 2-(azidomethyl)-6-(propan-2-yl)pyridine, 2-(thiocyanatomethyl)-6-(propan-2-yl)pyridine, and 2-(methoxymethyl)-6-(propan-2-yl)pyridine.
Oxidation: Formation of 2-(bromomethyl)-6-(propan-2-yl)pyridine N-oxide.
Reduction: Formation of 2-methyl-6-(propan-2-yl)pyridine.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand by interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)-6-(propan-2-yl)pyridine can be compared with other bromomethyl-substituted pyridines and related compounds:
2-(Bromomethyl)pyridine: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-(Chloromethyl)-6-(propan-2-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group. The chlorine atom is less reactive than bromine, leading to different reaction profiles.
2-(Bromomethyl)-4-(propan-2-yl)pyridine: The isopropyl group is positioned at the fourth position instead of the sixth position, which may influence the compound’s steric and electronic properties.
Propriétés
IUPAC Name |
2-(bromomethyl)-6-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFLPQFSDKFUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360957.png)
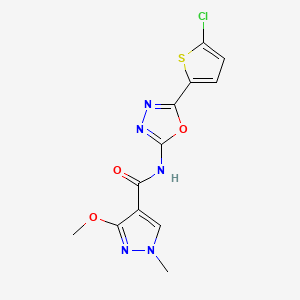
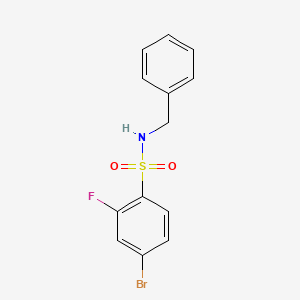
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)
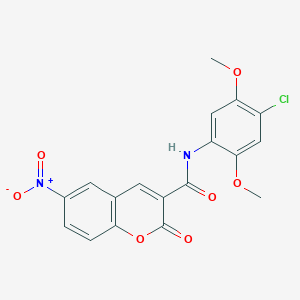
![1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360963.png)

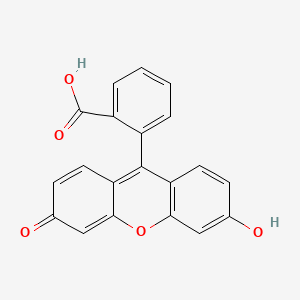
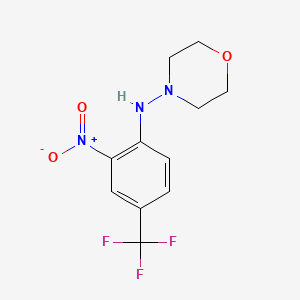
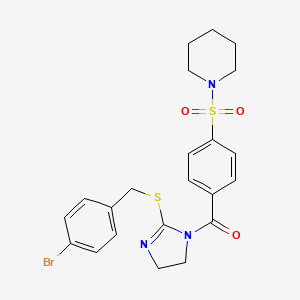
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)
![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)
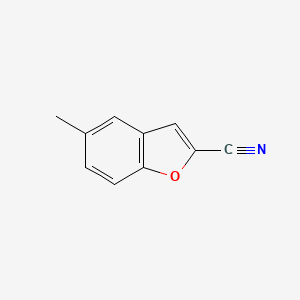
methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
